Methyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known by its systematic name, is a complex organic compound with the following chemical formula : this compound, also known by its systematic name, is a complex organic compound with the following chemical formula: C18H20N2O7 . Let’s break down its structure:
- The core of the compound is a tetrahydropyrimidine ring, which consists of a six-membered ring containing four carbon atoms and two nitrogen atoms.
- Attached to this ring, we have a phenyl group (C6H5), which further bears two ethoxy (C2H5O) groups.
- Additionally, there’s a carboxylate group (CO2-) and a methyl ester (CH3OCO) group.
Preparation Methods
The synthetic routes for this compound involve several steps
- Starting Material : Methyl 4-hydroxy-3-methoxybenzoate (also known as methyl gallate) serves as the starting material.
- Reaction with Ethyl Bromoacetate : Methyl gallate reacts with ethyl bromoacetate in the presence of a base (usually K2CO3) to form the desired compound. The reaction proceeds via an esterification process.
- Solvent and Conditions : The reaction typically occurs in acetone at elevated temperatures (around 65 °C) over 24 hours.
- Isolation : After completion, acetone is removed by steam distillation, and the product is extracted using ethyl acetate .
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can convert the phenyl group to a carboxylic acid.
- Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester group to an alcohol.
- Substitution : The phenyl group can undergo electrophilic aromatic substitution reactions.
- Major Products : The products depend on the specific reaction conditions, but they may include carboxylic acids, alcohols, or substituted derivatives.
Scientific Research Applications
- Chemistry : The compound’s unique structure makes it interesting for synthetic chemists studying organic reactions and functional group transformations.
- Biology and Medicine : Researchers explore its potential as a drug candidate due to its diverse reactivity and potential biological activity.
- Industry : It could find applications in the synthesis of other compounds or as a building block for more complex molecules.
Mechanism of Action
- Targets : The compound’s effects likely involve interactions with cellular receptors or enzymes.
- Pathways : Further studies are needed to elucidate the specific pathways affected by this compound.
Comparison with Similar Compounds
- Uniqueness : Its combination of a tetrahydropyrimidine ring, phenyl group, and ethoxy substituents sets it apart.
- Similar Compounds : While I don’t have a specific list, related compounds may include other pyrimidine derivatives or phenyl-substituted esters.
Properties
Molecular Formula |
C17H20N2O6 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
methyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O6/c1-4-24-13(20)9-25-12-7-5-11(6-8-12)15-14(16(21)23-3)10(2)18-17(22)19-15/h5-8,15H,4,9H2,1-3H3,(H2,18,19,22) |
InChI Key |
KXLYGVCUBQFBET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC |
Origin of Product |
United States |
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